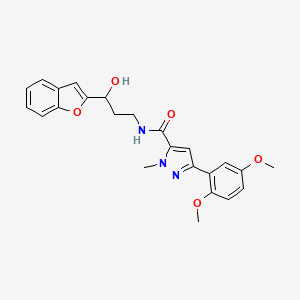

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

This compound is a pyrazole-based carboxamide derivative featuring a benzofuran moiety, a 3-hydroxypropyl chain, and a 2,5-dimethoxyphenyl substituent. The 2,5-dimethoxyphenyl group may enhance lipophilicity, while the hydroxypropyl chain could improve solubility .

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5/c1-27-19(14-18(26-27)17-13-16(30-2)8-9-22(17)31-3)24(29)25-11-10-20(28)23-12-15-6-4-5-7-21(15)32-23/h4-9,12-14,20,28H,10-11H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDIFVDNXKTZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCC(C3=CC4=CC=CC=C4O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzofuran moiety : Known for its various biological activities.

- Hydroxypropyl chain : Potentially enhances solubility and bioactivity.

- Pyrazole ring : A well-known scaffold in medicinal chemistry associated with anti-inflammatory and analgesic effects.

1. Antimicrobial Activity

Recent studies have demonstrated that benzofuran-pyrazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, research found that certain analogues showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various microbial strains. Notably, the compound inhibited E. coli DNA gyrase B with an IC50 of 9.80 µM , comparable to standard antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound 9 | 2.50 - 20 | 9.80 | Antimicrobial |

| Ciprofloxacin | - | - | Standard Antibiotic |

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays. In vitro studies indicated significant inhibition of leukotriene synthesis and prostaglandin E2 production in macrophages, with IC50 values indicating potent activity. The stabilization of human red blood cell (HRBC) membranes was observed at percentages ranging from 86.70% to 99.25% , suggesting a strong protective effect against inflammatory agents .

3. Anticancer Properties

The compound's anticancer activity has also been explored, particularly in screening for effects on multicellular spheroids, which are more representative of in vivo tumor environments. The results indicated promising cytotoxicity against several cancer cell lines, with further investigations needed to elucidate the mechanisms involved .

Study on Antimicrobial Activity

A study published in MDPI highlighted the effectiveness of benzofuran-pyrazole compounds against bacterial strains, demonstrating that modifications to the benzofuran structure could enhance antimicrobial efficacy through increased hydrophobic interactions with target enzymes .

Study on Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory mechanisms of similar compounds, revealing that they could inhibit key inflammatory mediators involved in chronic inflammatory diseases. The compounds were shown to reduce edema in animal models significantly .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Weight

The compound’s structural analogs from the literature include:

*Estimated molecular weight based on formula (C₂₄H₂₅N₃O₅).

Key Observations :

- Benzofuran vs. Thiophene/Other Heterocycles : The benzofuran group in the target compound provides distinct electronic and steric properties compared to thiophene (7a) or naphthyl (5g). Benzofuran’s oxygen atom may enhance hydrogen-bonding capacity, whereas thiophene’s sulfur could influence metabolic stability .

- Polar Functional Groups : The hydroxypropyl and carboxamide groups in the target compound contrast with the tert-butyl and methylsulfonyl groups in 5g. This suggests differences in solubility and membrane permeability, with the hydroxypropyl chain likely improving aqueous solubility compared to lipophilic tert-butyl groups .

Research Findings and Limitations

- Structural Advantages : The target compound’s combination of benzofuran and dimethoxyphenyl groups may balance lipophilicity and solubility, making it a candidate for CNS or anti-inflammatory applications.

- Knowledge Gaps: No direct biological data or pharmacokinetic studies are available in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.